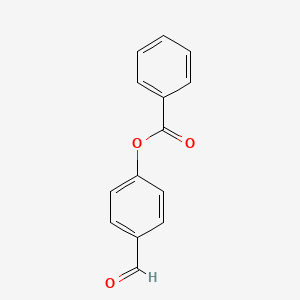

4-Formylphenyl benzoate

Description

4-Formylphenyl benzoate (CAS 5339-06-0) is an aromatic ester with the molecular formula C₁₄H₁₀O₃ and an average mass of 226.23 g/mol . Its structure comprises a benzoyloxy group attached to a 4-formylphenyl moiety, making it a versatile intermediate in organic synthesis. Key applications include:

- Synthetic precursor: Used to synthesize heterocyclic compounds (e.g., thiazoles, thiazolidinones) with antibacterial activity .

- Material science: Serves as a building block for azomethines in optoelectronic materials .

- Pharmacological research: Derivatives exhibit anti-cancer and anti-microbial properties .

Properties

IUPAC Name |

(4-formylphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-10-11-6-8-13(9-7-11)17-14(16)12-4-2-1-3-5-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZWJGYDXCOKRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277671 | |

| Record name | 4-formylphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5339-06-0 | |

| Record name | 5339-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-formylphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Formylphenyl benzoate can be synthesized through the esterification of 4-hydroxybenzaldehyde with benzoyl chloride. The reaction typically involves the use of a base such as triethylamine in a solvent like tetrahydrofuran at low temperatures (0°C) and then warming to room temperature . The reaction mixture is then quenched with aqueous ammonium chloride, and the product is extracted and purified through column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated systems for precise control of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Formylphenyl benzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles like bromine or nitrating agents in the presence of a catalyst.

Major Products:

Oxidation: 4-Carboxyphenyl benzoate.

Reduction: 4-Hydroxymethylphenyl benzoate.

Substitution: Various substituted phenyl benzoates depending on the electrophile used.

Scientific Research Applications

4-Formylphenyl benzoate is utilized in the synthesis of heterocyclic compounds, such as thiazole and thiazolidinone derivatives, which exhibit significant antibacterial activity . It serves as a versatile precursor in organic synthesis, enabling the construction of complex molecular architectures. Additionally, it finds applications in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-formylphenyl benzoate in chemical reactions involves the reactivity of the formyl group and the ester linkage. The formyl group can participate in nucleophilic addition reactions, while the ester linkage can undergo hydrolysis under acidic or basic conditions. These reactive sites enable the compound to act as an intermediate in various synthetic pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares 4-formylphenyl benzoate with its analogs based on substituents, molecular weight, and key properties:

Key Observations :

- Substituent Effects: Alkoxy chains (e.g., dodecyloxy, nonyloxy) increase lipophilicity, favoring applications in liquid crystals or surfactants . Electron-donating groups like dimethylamino enhance solubility and alter IR spectra .

- Ester Group Position : Methyl or ethyl esters at positions 2 or 3 influence reactivity and steric hindrance in downstream reactions .

Biological Activity

4-Formylphenyl benzoate, a compound characterized by its formyl and ester functional groups, has garnered attention in various fields, including organic synthesis, medicinal chemistry, and materials science. This article provides a comprehensive overview of its biological activity, detailing research findings, potential applications, and mechanisms of action.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula and a molecular weight of 226.23 g/mol. Its structure features:

- A formyl group (-CHO) at the para position of a phenyl ring.

- An ester group derived from benzoic acid.

This configuration allows the compound to participate in various chemical reactions, enhancing its utility in biological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily due to its reactive functional groups. Here are some key findings:

- Antimicrobial Activity : The compound has been explored for its potential antimicrobial properties. Studies have indicated that derivatives of this compound can inhibit bacterial growth, particularly against strains like Staphylococcus aureus .

- Anti-inflammatory Properties : Preliminary investigations suggest that this compound may possess anti-inflammatory effects, making it a candidate for further therapeutic exploration .

- Cytotoxicity : In vitro studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function . This reactivity is crucial for its role as a biochemical probe in research applications.

- Membrane Interaction : The chlorophenoxy group may influence membrane fluidity and function by interacting with hydrophobic regions of biological membranes . This interaction could modulate the activity of membrane-bound proteins.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Staphylococcus aureus | |

| Anti-inflammatory | Potential to reduce inflammation | |

| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines |

Case Study: Antimicrobial Screening

A systematic exploration was conducted to evaluate the antimicrobial properties of this compound and its derivatives. A high-throughput screening method was employed to assess the inhibitory activity against biofilms formed by Staphylococcus aureus. The study classified compounds based on their effectiveness, identifying several derivatives as promising candidates for further development in anti-biofilm therapies .

Comparison with Similar Compounds

The unique structure of this compound sets it apart from similar compounds.

| Compound Name | Key Functional Groups | Unique Features |

|---|---|---|

| This compound | Formyl (-CHO), Ester (-COO-) | Reactive formyl group; potential antimicrobial activity |

| 4-Chlorophenyl benzoate | Chlorine substituent | Primarily used in synthetic applications |

| 4-Formylphenyl 4-chlorobenzoate | Formyl (-CHO), Chlorine | Enhanced reactivity due to dual functional groups |

Future Directions

While current research highlights the potential biological activities of this compound, further studies are essential to elucidate its mechanisms of action fully. Future research could focus on:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

- In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile of the compound.

- Clinical Applications : Exploring potential clinical applications in treating infections or inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-formylphenyl benzoate, and how do reaction conditions influence yield and purity?

- Methodology : this compound is typically synthesized via esterification of 4-formylphenol with benzoyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts . Optimization involves controlling stoichiometry, temperature (0–25°C), and reaction time (6–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate high-purity product (>95%) .

- Key Considerations : Impurities often arise from incomplete esterification or oxidation of the formyl group; monitoring via TLC and NMR (δ 10.0–10.2 ppm for aldehyde protons) is essential .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?

- Methodology :

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of ester), ~1680 cm⁻¹ (aldehyde C=O), and ~1250 cm⁻¹ (C-O ester linkage) .

- NMR :

- ¹H NMR : Aldehyde proton at δ 10.0–10.2 ppm; aromatic protons split into distinct multiplet patterns (δ 7.2–8.3 ppm) .

- ¹³C NMR : Ester carbonyl at δ 165–170 ppm; aldehyde carbonyl at δ 190–195 ppm .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 241 (C₁₄H₁₀O₃) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear N95 masks, nitrile gloves, and goggles to prevent inhalation, skin contact, or eye exposure .

- Ventilation : Use fume hoods during synthesis or weighing to mitigate respiratory risks .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and reducing agents .

Advanced Research Questions

Q. How can this compound serve as a precursor in designing anticancer agents, and what functionalization strategies enhance bioactivity?

- Methodology : The aldehyde group enables condensation with thiosemicarbazides or hydrazides to form thiosemicarbazones, which exhibit EGFR inhibition and apoptosis induction in HepG2 cells .

- Example : Reacting this compound with thiosemicarbazide in ethanol (reflux, 8 hours) yields derivatives with IC₅₀ values <10 μM against liver cancer cells .

- Optimization : Substituents on the phenyl ring (e.g., electron-withdrawing groups) improve pharmacokinetic properties and target binding .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound derivatives?

- Methodology :

- Data Analysis : Compare MIC (Minimum Inhibitory Concentration) values across studies using standardized assays (e.g., broth microdilution for antimicrobial activity vs. MTT assays for cytotoxicity ).

- Structural Correlations : Evaluate substituent effects (e.g., methoxy vs. nitro groups) on biological targets using molecular docking (e.g., AutoDock Vina) to identify conflicting binding affinities .

Q. What role does this compound play in synthesizing covalent organic frameworks (COFs) or functionalized polymers?

- Methodology : The aldehyde group participates in Schiff-base reactions with diamines (e.g., 1,4-phenylenediamine) to form imine-linked COFs .

- Example : Condensation under solvothermal conditions (120°C, 72 hours) produces porous materials with surface areas >500 m²/g, applicable in catalysis or gas storage .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.